Quinoline, 1,2-dihydro-1,2,6-trimethyl-
Description
Historical Trajectory and Evolution of Dihydroquinoline Chemistry
The history of dihydroquinoline chemistry is intrinsically linked to the development of synthetic methods for its aromatic parent, quinoline (B57606). chemrxiv.org Classic named reactions such as the Skraup, Combes, and Friedländer syntheses were foundational in constructing the quinoline framework, though they often required harsh conditions like strong acids and high temperatures. chemrxiv.orgnih.gov A key historical method for directly accessing the dihydroquinoline core is the Doebner-Miller reaction. researchgate.net This reaction, a modification of the Skraup synthesis, provided a direct route to these partially saturated systems. researchgate.netresearchgate.net
The evolution of synthetic chemistry in the 21st century has driven a shift towards milder, more efficient, and selective methodologies. researchgate.net Modern approaches have largely moved away from the harsh conditions of early syntheses. A significant advancement has been the development of transition metal-catalyzed reactions, which allow for the construction of the dihydroquinoline motif under more controlled conditions. chemrxiv.orgorganic-chemistry.org Catalysts based on iron, gold, rhodium, and copper have been successfully employed for these transformations. organic-chemistry.orgnih.gov Furthermore, innovative metal-free strategies, such as hydrazine-catalyzed ring-closing carbonyl-olefin metathesis, have emerged as powerful alternatives, expanding the toolkit available to synthetic chemists and enhancing compatibility with complex molecular structures. chemrxiv.orgnih.gov
Structural Significance of the Dihydroquinoline Framework in Synthetic Organic Chemistry
The dihydroquinoline scaffold is a prominent structural unit in a wide array of natural products, pharmaceuticals, and other biologically active molecules. nih.govchemrxiv.orgmdpi.com This framework is considered a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets, making it a valuable starting point for drug discovery. nih.gov
Derivatives of dihydroquinoline have demonstrated a broad spectrum of biological activities, including:
Anticancer nih.govmdpi.comnih.gov
Antiviral nih.gov
Anti-inflammatory nih.gov
The structural versatility of the dihydroquinoline core allows it to serve as a key intermediate in the synthesis of more complex molecular architectures. researchgate.net The partially saturated ring offers distinct stereochemical and reactive properties compared to its fully aromatic quinoline counterpart, enabling chemists to perform selective modifications and build molecular complexity. mdpi.com Dihydroquinolines can also be readily oxidized to form the corresponding quinoline derivatives, providing a two-step pathway to these important aromatic systems. nih.govnih.gov
Research Scope and Focus on Methylated 1,2-Dihydroquinolines, including Quinoline, 1,2-dihydro-1,2,6-trimethyl-
Within the broader class of dihydroquinolines, methylated derivatives have been a subject of significant research, largely due to their applications as antioxidants and their role as synthetic intermediates. The most extensively studied compound in this subgroup is 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) (TMQ), which is synthesized via the reaction of aniline (B41778) with acetone (B3395972). google.comwikipedia.org Commercially available TMQ often exists as a complex mixture of dimers, trimers, and other oligomers, which enhances its long-term stability and reduces volatility, making it an effective heat-protection agent in materials like rubber. wikipedia.org
Research has expanded to include various substituted analogues to modulate the compound's properties. For example, methods have been developed for the synthesis of 5-, 6-, and 7-methyl substituted dihydroquinolines. nih.gov The introduction of a hydroxyl group at the 6- or 8-position has been shown to significantly increase antioxidant activity. nih.gov Similarly, functionalized derivatives such as 6-chloro-1,2-dihydro-2,2,4-trimethylquinoline (B1346821) and 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (Ethoxyquin) have been synthesized and studied for various applications. chemimpex.com
The specific compound, Quinoline, 1,2-dihydro-1,2,6-trimethyl- , is a structural isomer of the more common TMQ. While direct and extensive research specifically on this 1,2,6-trimethyl isomer is less prevalent in the literature compared to its 2,2,4-trimethyl counterpart, its synthesis and properties can be inferred from related structures. The synthesis would likely follow similar principles, potentially involving the reaction of a substituted aniline (p-toluidine) with a suitable carbonyl compound. Research on related compounds like 2,6-dimethyl-1,2-dihydroquinoline provides a basis for understanding the synthetic pathways to such molecules. researchgate.net The properties of Quinoline, 1,2-dihydro-1,2,6-trimethyl- are expected to be similar to other methylated dihydroquinolines, exhibiting antioxidant capabilities and serving as a useful chemical intermediate.
Below are data tables detailing the properties of the closely related and well-documented isomer, 2,2,4-Trimethyl-1,2-dihydroquinoline, which serves as a valuable reference point.
Physical and Chemical Properties of 2,2,4-Trimethyl-1,2-dihydroquinoline
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅N | nih.gov |
| Molar Mass | 173.25 g/mol | nih.gov |
| Appearance | Light tan powder or dark cloudy copper-colored liquid | nih.gov |
| Melting Point | 79 to 81 °F (26 to 27 °C) | nih.gov |
| Boiling Point | 491 to 500 °F (255 to 260 °C) at 743 mmHg | nih.gov |
| Density | 1.03 g/cm³ at 77 °F (25 °C) | nih.gov |
Computed Identifiers for 2,2,4-Trimethyl-1,2-dihydroquinoline
| Identifier Type | Identifier | Source |
|---|---|---|
| IUPAC Name | 2,2,4-trimethyl-1H-quinoline | nih.gov |
| InChI | InChI=1S/C12H15N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-8,13H,1-3H3 | nih.gov |
| InChIKey | ZNRLMGFXSPUZNR-UHFFFAOYSA-N | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
918532-75-9 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1,2,6-trimethyl-2H-quinoline |
InChI |
InChI=1S/C12H15N/c1-9-4-7-12-11(8-9)6-5-10(2)13(12)3/h4-8,10H,1-3H3 |
InChI Key |
CCGAGYPMCOITJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC2=C(N1C)C=CC(=C2)C |
Origin of Product |
United States |
Synthetic Methodologies for Methylated 1,2 Dihydroquinolines
Classical Condensation Reactions for Dihydroquinoline Core Formation
The cornerstone of 1,2-dihydro-1,2,6-trimethylquinoline synthesis lies in the acid-catalyzed condensation of an aromatic amine, specifically p-toluidine (B81030), with a ketone, typically acetone (B3395972). This general strategy, falling under the umbrella of the Doebner-von Miller reaction, involves the formation of key intermediates that ultimately cyclize to yield the desired dihydroquinoline structure. wikipedia.org
Aniline-Ketone Condensation Pathways.wikipedia.orgresearchgate.net
The reaction between an aniline (B41778) and a ketone to form a dihydroquinoline is a multi-step process. In the context of synthesizing 1,2-dihydro-1,2,6-trimethylquinoline, p-toluidine reacts with acetone in the presence of an acid catalyst. The reaction proceeds through the initial formation of a Schiff base, followed by the involvement of an α,β-unsaturated carbonyl compound, which can be formed in situ from the self-condensation of acetone. wikipedia.orgyoutube.com
The initial step in the condensation pathway is the formation of a Schiff base, or imine, from the reaction of p-toluidine and acetone. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the nitrogen atom of the p-toluidine on the carbonyl carbon of acetone. The resulting hemiaminal intermediate then undergoes dehydration to form the N-(propan-2-ylidene)-4-methylaniline Schiff base. This process is reversible and the removal of water drives the equilibrium towards the formation of the imine. mdpi.com The formation of this intermediate is a critical prelude to the subsequent cyclization steps. researchgate.net
A key intermediate in the Doebner-von Miller synthesis of 1,2-dihydro-1,2,6-trimethylquinoline from p-toluidine and acetone is iso-propylidene acetone, more commonly known as mesityl oxide. Mesityl oxide is an α,β-unsaturated ketone that is formed from the acid-catalyzed aldol (B89426) condensation of two molecules of acetone.
The cyclization can then proceed through one of two proposed mechanistic pathways. In one pathway, the Schiff base formed from p-toluidine and acetone can react with a molecule of mesityl oxide. Alternatively, a molecule of p-toluidine can undergo a conjugate addition to mesityl oxide. Both pathways converge to a common intermediate which then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form the six-membered dihydroquinoline ring. Subsequent proton loss re-aromatizes the system to a certain extent, yielding the stable 1,2-dihydroquinoline (B8789712) structure. Mechanistic studies using isotopically labeled reactants have suggested a complex fragmentation-recombination mechanism may also be at play. researchgate.netillinois.edunih.gov
Utilization of Substituted Anilines and Ketones for Structural Variation.
The versatility of the Doebner-von Miller and related condensation reactions allows for the synthesis of a wide array of substituted 1,2-dihydroquinolines. By selecting appropriately substituted anilines and ketones, a diverse range of functional groups can be introduced into the final dihydroquinoline structure.
For the synthesis of the target molecule, 1,2-dihydro-1,2,6-trimethylquinoline, p-toluidine is the required substituted aniline, which provides the methyl group at the 6-position of the quinoline (B57606) ring. The use of acetone as the ketone component leads to the formation of the 2,2,4-trimethyl substitution pattern on the heterocyclic ring. The reaction of other substituted anilines, such as those with electron-donating or electron-withdrawing groups, with various ketones has been shown to produce the corresponding substituted 1,2-dihydroquinolines in good yields. researchgate.netresearchgate.net This highlights the broad applicability of this synthetic strategy for creating a library of dihydroquinoline derivatives.
Advanced Catalytic Systems in Dihydroquinoline Synthesis
Acid-Catalyzed Approaches (e.g., Hydrochloric Acid, Sulfuric Acid, Sulfonic Acids).wikipedia.orgyoutube.com
Acid catalysis is fundamental to the condensation reactions that form the dihydroquinoline core. Various Brønsted and Lewis acids have been employed to facilitate these transformations.
Hydrochloric Acid: Concentrated hydrochloric acid is a commonly used catalyst in the Doebner-von Miller synthesis of quinolines and can be employed for the preparation of 1,2-dihydroquinolines. youtube.com
Sulfuric Acid: Sulfuric acid is another strong protic acid that effectively catalyzes the condensation of anilines with carbonyl compounds to produce quinoline derivatives. youtube.com It facilitates both the formation of the Schiff base and the subsequent cyclization steps.
Sulfonic Acids: Organic sulfonic acids, such as p-toluenesulfonic acid (p-TsOH), have emerged as highly effective and often more manageable catalysts for these reactions. wikipedia.orgresearchgate.netrsc.org They are strong acids that are typically solid and less corrosive than mineral acids, simplifying handling and work-up procedures. rsc.org Studies have demonstrated the successful synthesis of polysubstituted 1,2-dihydroquinolines using p-TsOH as a catalyst in a one-pot reaction between anilines and ketones. researchgate.netrsc.org
The table below summarizes findings from various studies on the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (B116575), a close analog of the target compound, using different acid catalysts.
| Aniline | Ketone(s) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Acetone | H4[SiW12O40] | Acetonitrile (B52724) | Boiling | 4-10 | 77-94 | google.com |
| Aniline | Acetone | Zn(OTf)3 | None | Room Temp | 22 | 70-80 | google.com |
| Aniline | Acetone | Sc(OTf)3 | CH3CN | Room Temp | 2-6 | 65 | google.com |
| Substituted Anilines | Ketones | p-Toluenesulfonic acid | Toluene (B28343) | Reflux | - | Good | rsc.org |
| Aniline | Mesityl Oxide | MOF-199 | None | 80 | 12 | 76 | researchgate.net |
Interactive Data Table
| Aniline | Ketone(s) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Aniline | Acetone | H4[SiW12O40] | Acetonitrile | Boiling | 4-10 | 77-94 | google.com |
| Aniline | Acetone | Zn(OTf)3 | None | Room Temp | 22 | 70-80 | google.com |
| Aniline | Acetone | Sc(OTf)3 | CH3CN | Room Temp | 2-6 | 65 | google.com |
| Substituted Anilines | Ketones | p-Toluenesulfonic acid | Toluene | Reflux | - | Good | rsc.org |
| Aniline | Mesityl Oxide | MOF-199 | None | 80 | 12 | 76 | researchgate.net |
Metal-Organic Framework (MOF) Catalysis (e.g., MOF-199)
Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for organic transformations due to their crystalline porous structure, high surface area, and tunable active sites. researchgate.netresearchgate.netjchemrev.com MOF-199, a copper-based MOF, has demonstrated significant catalytic activity in the one-pot synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines through the reaction of anilines with acetone. researchgate.net This solvothermal synthesized catalyst, derived from copper nitrate (B79036) and 1,3,5-benzenetricarboxylic acid, provides a mild and efficient solvent-free reaction procedure. researchgate.net
The catalytic efficacy of MOF-199 is superior to that of simple copper salts like CuCl₂, CuSO₄, Cu(OAc)₂, and Cu(NO₃)₂, which either fail to produce the desired product or result in very low yields. researchgate.net A key advantage of MOF-199 is its heterogeneous nature, allowing for easy separation from the reaction mixture and reuse over multiple cycles without significant loss of catalytic activity. researchgate.net Research indicates that the reaction is truly heterogeneous, with no leaching of the active copper species into the liquid phase. researchgate.net
Table 1: Comparison of Catalysts in Dihydroquinoline Synthesis
| Catalyst | Yield (%) | Conditions | Reference |
|---|---|---|---|
| MOF-199 | 75 | Solvent-free, mild | researchgate.net |
| CuCl₂ | 55 | Homogeneous | researchgate.net |
| Cu(NO₃)₂ | 39 | Homogeneous | researchgate.net |
| CuSO₄ | 0 | Homogeneous | researchgate.net |
This table is generated based on the data provided in the text for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines, a close analog to the title compound.
Heterogeneous Catalytic Systems (e.g., Metal-Modified Tungstophosphoric Acid on Alumina)
Heterogeneous catalysts are central to the development of sustainable chemical processes, offering advantages in catalyst recovery and reuse. cornell.edursc.org One such system involves the use of metal-modified 12-tungstophosphoric acid (TPA) supported on γ-alumina (γ-Al₂O₃) for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines. cornell.eduresearchgate.net This approach addresses the limitations of homogeneous catalysts, such as corrosive nature and difficult recovery. cornell.edu
In this system, various metal ions like Zn²⁺, Sn²⁺, and Cu²⁺ are exchanged with the protons of TPA. cornell.eduresearchgate.net The resulting catalysts are characterized by their acidic sites, which are crucial for the condensation reaction between aniline and acetone. cornell.edu Among the tested variations, Zn₀.₅TPA/Al₂O₃ has shown the highest conversion of aniline and the best yield of the dihydroquinoline product, maintaining its efficacy for up to three consecutive reaction cycles. cornell.eduresearchgate.net The synthesis of these catalytic materials can be achieved through a microwave-assisted hydrothermal method. cornell.eduresearchgate.net
Solid Resin Catalysis
The use of solid resins as catalysts represents another avenue in the quest for environmentally benign synthetic methods. While specific examples for the direct synthesis of 1,2-dihydro-1,2,6-trimethylquinoline are not extensively detailed in the provided literature, the principles of solid resin catalysis are applicable. These materials, often functionalized polymers, act as robust, recyclable catalysts that can simplify product purification. For instance, a polyoctahedral silsesquioxane with sulfonic acid groups (POSS-SO₃H) has been used as a solid acid catalyst for the Skraup cyclization reaction of aniline with acetone to produce 2,2,4-trimethyl-1,2-dihydroquinoline under solvent-free conditions. hristov.com This highlights the potential of functionalized solid supports in facilitating dihydroquinoline synthesis.
Lewis Acid-Mediated Condensations
Lewis acid catalysis plays a significant role in promoting the condensation reactions required for dihydroquinoline synthesis. Various Lewis acids, both traditional and in the form of ionic liquids, have been employed to facilitate these transformations. rsc.org For example, the reaction of anilines with ketones can be catalyzed by magnesium bromide (MgBr₂) under solvent-free conditions to afford 1,2-dihydroquinolines with high regioselectivity. researchgate.net Another approach involves a one-pot reaction of anilines with acetylenedicarboxylate (B1228247) diesters in the presence of boron trifluoride, iodine, and an acid like trifluoroacetic acid or methylsulfonic acid under solvent-free ball-milling conditions to produce polysubstituted 1,2-dihydroquinolines. nih.govfigshare.com Superacids such as trifluoromethanesulfonic acid have also been utilized as both the reaction medium and catalyst for the condensation of aromatic amines with α,β-unsaturated carbonyl compounds to construct quinoline scaffolds. mdpi.com
Green Chemistry Principles in Dihydroquinoline Synthesis
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of quinoline and its derivatives. rsc.orgijpsjournal.comnih.gov This involves the use of safer solvents, minimizing waste, and employing energy-efficient methods. ijpsjournal.comnih.gov
Solvent-Free Reaction Environments
Conducting reactions without a solvent offers significant environmental benefits by reducing volatile organic compound (VOC) emissions and simplifying purification processes. znaturforsch.com The synthesis of 1,2-dihydroquinolines has been successfully achieved under solvent-free conditions using various catalytic systems.
For instance, the MOF-199 catalyzed reaction of anilines and acetone proceeds efficiently without any solvent. researchgate.net Similarly, the condensation of aniline with acetone to form 2,2,4-trimethyl-1,2-dihydroquinoline can be carried out using a POSS-SO₃H acid catalyst at different temperatures in a solvent-free environment. hristov.com Another notable example is the mechanosynthesis of polysubstituted 1,2-dihydroquinolines by ball-milling anilines and acetylenedicarboxylate diesters with a Lewis acid catalyst, which also avoids the use of bulk solvents. nih.govfigshare.com A three-component reaction between quinoline, dialkyl acetylenedicarboxylates, and N-phenylcarbamates has also been reported to proceed smoothly at room temperature under solvent-free conditions without a catalyst. znaturforsch.com
Table 2: Examples of Solvent-Free Dihydroquinoline Synthesis
| Catalytic System | Reactants | Product Type | Reference |
|---|---|---|---|
| MOF-199 | Anilines, Acetone | 2,2,4-trimethyl-1,2-dihydroquinolines | researchgate.net |
| POSS-SO₃H | Aniline, Acetone | 2,2,4-trimethyl-1,2-dihydroquinoline | hristov.com |
| BF₃, I₂, Acid | Anilines, Acetylenedicarboxylate diesters | Polysubstituted 1,2-dihydroquinolines | nih.govfigshare.com |
This table is generated based on the data provided in the text.
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis (MAS) has become a valuable tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods. ijpsjournal.comnih.gov The application of microwave irradiation has been shown to be effective in the synthesis of various quinoline derivatives. nih.govnih.govmdpi.com
In the context of dihydroquinoline synthesis, microwave-assisted conditions have been employed for the synthesis of substituted 1,2-dihydroquinolines from anilines and methyl pyruvate (B1213749) using bismuth(III) triflate (Bi(OTf)₃) as a catalyst. researchgate.net This method is noted for its simplicity, ease of work-up, and short reaction times. researchgate.net Furthermore, the synthesis of metal-modified tungstophosphoric acid on alumina (B75360) catalysts, used for dihydroquinoline production, can be performed using a microwave-assisted hydrothermal method, demonstrating the versatility of this energy source in catalyst preparation as well. cornell.eduresearchgate.net
Strategies for Derivatization of 1,2-Dihydroquinolines
The chemical reactivity of the 1,2-dihydroquinoline system offers several avenues for structural modification. Key sites for derivatization include the nitrogen atom (N1), the aromatic carbocyclic ring, and the C3-C4 double bond of the heterocyclic ring. The following subsections explore established methods for achieving regioselective functionalization.
The secondary amine at the N1 position of the 1,2-dihydroquinoline ring is a prime target for substitution, most commonly through acylation or alkylation reactions.
N-Acylation: The nitrogen atom can be readily acylated using various acylating agents. For instance, the reaction of dithiolo-fused dihydroquinolines with different carbonyl chlorides in refluxing toluene leads to the formation of N-acyl derivatives. nih.govresearchgate.net This method provides a straightforward route to introduce a range of functional groups onto the nitrogen atom. The general reaction involves the treatment of the N-unsubstituted dihydroquinoline with an acyl chloride (R-COCl) or anhydride.
N-Alkylation: While direct N-alkylation can be achieved, more advanced one-pot procedures combining reduction and alkylation have been developed. An efficient method for the synthesis of N-alkylated tetrahydroquinolines from quinolines involves a one-pot transfer hydrogenation and N-alkylation process using alcohols. rsc.org This reaction, mediated by a Pd/C/Zn system, activates alcohols as N-alkylating agents through a hydrogen autotransfer mechanism, leading directly to N-alkylated 1,2,3,4-tetrahydroquinolines. rsc.org This strategy can be adapted for the N-alkylation of pre-formed 1,2-dihydroquinolines.
Modification of the benzene (B151609) portion of the dihydroquinoline ring allows for significant modulation of the molecule's properties. The electronic nature of the dihydroquinoline system typically directs electrophilic substitution to the C6 and C8 positions.
Alkoxylation: The introduction of alkoxy groups, particularly at the C6 position, is a common modification. A well-known example is 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (Ethoxyquin), a compound widely used as an antioxidant. epa.govtcichemicals.com The synthesis of such compounds generally involves the reaction of a p-alkoxyaniline with acetone.
Hydroxylation: Hydroxylated derivatives, such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, have been investigated for their biological activities, including antioxidant and anti-inflammatory properties. nih.gov The synthesis of these compounds can be achieved from the corresponding p-aminophenol or by demethylation of a methoxy-substituted precursor.
Arylation: The introduction of an aryl substituent onto the aromatic ring can be accomplished through cross-coupling reactions. For example, 1,2-dihydro-2,2,4-trimethyl-6-phenylquinoline is a known derivative where a phenyl group is attached at the C6 position. nih.gov Modern methods, such as ruthenium-catalyzed direct C-H arylation, have been applied to N-(quinolin-8-yl) amides, demonstrating the feasibility of direct arylation on the quinoline core. nih.gov
Halogenation: Selective halogenation provides a versatile handle for further functionalization. The chlorination of 2,2,4-trimethyl-1,2-dihydroquinoline can yield 6-chloro-1,2-dihydro-2,2,4-trimethylquinoline (B1346821). This chloro-derivative can then serve as a precursor for other functional groups via nucleophilic aromatic substitution reactions.
Table 1: Examples of Aromatic Ring Functionalization of 1,2-Dihydroquinoline Derivatives
| Derivative Name | Position of Functionalization | Functional Group | Reference |
| 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline | C6 | Ethoxy (-OCH₂CH₃) | epa.govtcichemicals.com |
| 1,2-Dihydro-2,2,4-trimethyl-6-phenylquinoline | C6 | Phenyl (-C₆H₅) | nih.gov |
| 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline | C6 | Chloro (-Cl) | |
| 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline* | C6 | Hydroxy (-OH) | nih.gov |
| Note: This is a tetrahydroquinoline derivative, implying a hydroxylated dihydroquinoline precursor. |
While direct glyoxylamide derivatization via the ring-opening of a fused pyrrolidine-2,3-dione (B1313883) is not extensively documented for this specific scaffold, related syntheses involving the fusion of dione-containing rings have been reported. A notable strategy involves the annelation of a pyrrole-1,2-dione fragment onto a dithiolo-fused dihydroquinoline. nih.gov This is achieved through a Stolle reaction, where a dithioloquinoline is treated with oxalyl chloride in refluxing dry toluene. nih.gov This process results in the formation of a tetracyclic pyrrolo[3,2,1-ij]quinoline-1,2-dione system, rather than a ring-opened glyoxylamide. nih.gov This reaction demonstrates the utility of oxalyl chloride in creating complex heterocyclic systems fused to the dihydroquinoline core.
A significant derivatization strategy for 1,2-dihydroquinolines is the fusion of a 1,2-dithiole (B8566573) ring, which imparts unique chemical and biological properties. The synthesis of 4,5-dihydro-1H- nih.govnih.govdithiolo[3,4-c]quinoline-1-thiones is achieved through the direct sulfurization of substituted 2,2,4-trimethyl-1,2-dihydroquinolines. nih.govnih.gov
The reaction typically involves refluxing the starting dihydroquinoline in a solvent like dimethylformamide (DMF) with an excess of elemental sulfur. nih.govresearchgate.net This process introduces sulfur atoms at the C3 and C4 positions of the original dihydroquinoline ring, leading to the formation of the tricyclic dithiolo-fused system. nih.gov These resulting dithioloquinolinethiones can be further modified at the N1 position or the aromatic ring. nih.govresearchgate.net
Table 2: Synthesis of Dithiolo-Fused Dihydroquinoline Derivatives
| Starting Material | Reagents | Product | Reference |
| 2,2,4-Trimethyl-1,2-dihydroquinoline derivatives | Elemental Sulfur (S₈), DMF | 4,4,5-Trimethyl-4,5-dihydro-1H- nih.govnih.govdithiolo[3,4-c]quinoline-1-thione derivatives | nih.govresearchgate.net |
The selective reduction of the C3-C4 double bond in 1,2-dihydroquinolines affords the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivatives. Tetrahydroquinolines are themselves valuable scaffolds in numerous pharmacologically active agents. nih.govacs.org
Several methods are available for this transformation:
Catalytic Hydrogenation: This is a common and efficient method. The reduction can be carried out using hydrogen gas with a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). nih.govnih.gov The choice of solvent can be crucial for selectivity and yield. nih.gov
Transfer Hydrogenation: An alternative to using gaseous hydrogen is transfer hydrogenation. A Pd/C/Zn mixture in the presence of an alcohol can serve as an effective system for the reduction of quinolines to 1,2,3,4-tetrahydroquinolines. rsc.org
Disproportionation: It is noted that 1,2-dihydroquinolines, particularly those unsubstituted at the nitrogen, can be unstable and undergo disproportionation in the presence of trace acids to yield a mixture of the corresponding quinoline and 1,2,3,4-tetrahydroquinoline. nih.gov
These reduction methods provide reliable access to the saturated heterocyclic core of tetrahydroquinoline from its dihydro-precursor.
Reaction Mechanisms and Chemical Transformations of Dihydroquinolines
Mechanistic Elucidation of Methylated Dihydroquinoline Formation
The formation of methylated dihydroquinolines, such as 1,2-dihydro-1,2,6-trimethylquinoline, can be achieved through several synthetic routes, most notably modifications of the classic Skraup synthesis. researchgate.net These methods often involve the condensation of anilines with carbonyl compounds.
The synthesis of 1,2-dihydroquinolines frequently employs a multicomponent reaction strategy. A common pathway involves the reaction of an aniline (B41778) with an aldehyde and an alkene or alkyne. researchgate.net For instance, the reaction of an aniline with an α,β-unsaturated aldehyde or ketone proceeds via a series of nucleophilic additions and a final cyclization step.
The generally accepted mechanism for reactions like the Doebner-von Miller synthesis, a variation of the Skraup synthesis, involves the following key steps:
Michael Addition: The reaction is initiated by the conjugate (1,4-nucleophilic) addition of an aniline to an α,β-unsaturated carbonyl compound. acs.org
Carbonyl Addition and Cyclization: This is followed by the addition of the aniline's amino group to a carbonyl group, which can come from a second molecule of the aldehyde or ketone. Subsequent intramolecular cyclization forms the heterocyclic ring. researchgate.net
Dehydration: The cyclized intermediate then undergoes dehydration to form the dihydroquinoline ring. researchgate.net
In the specific case of 1,2-dihydro-1,2,6-trimethylquinoline, the reaction would likely involve p-toluidine (B81030) and acetone (B3395972) or a related acetone derivative. google.comgoogle.com
The formation of dihydroquinolines proceeds through several crucial reactive intermediates. The initial reaction between an aniline and a carbonyl compound can generate an enamine or an imine, which then participates in the cyclization. For example, in the reaction of anilines with acetone, N-isopropylideneaniline can be formed as a side product. google.com The cyclization can also proceed through an enol intermediate. A possible carbocation mechanism has also been proposed for the formation of certain dihydroquinolines. researchgate.net
Oxidative Transformations of Dihydroquinolines to Quinoline (B57606) Derivatives
Dihydroquinolines are readily oxidized to their corresponding aromatic quinoline derivatives. This aromatization is a key step in many synthetic sequences. A variety of oxidizing agents have been employed for this transformation.
| Oxidizing Agent | Conditions | Observations |
| Manganese dioxide (MnO₂) | Varies | A common and effective reagent for this oxidation. nih.gov |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Mild conditions | Often gives good yields but can sometimes lead to side products. nih.govnih.gov |
| Sodium dichromate (Na₂Cr₂O₇) with NaHSO₄·H₂O and wet SiO₂ | Room temperature, dichloromethane | Provides excellent yields under mild, heterogeneous conditions. tandfonline.com |
| Nitrobenzene | High temperatures (Skraup synthesis) | A classic oxidant in the Skraup synthesis, though a detailed mechanism is not always provided. nih.govreddit.com |
| Air/Oxygen | Often catalyzed | Can lead to spontaneous oxidation, especially with dihydroquinoline intermediates formed in other reactions. nih.gov |
The oxidation of 1,2-dihydroquinolines to quinolines is a common transformation. tandfonline.com For example, dihydroquinoline embelin (B1684587) derivatives have been successfully oxidized to the corresponding quinoline derivatives using DDQ. nih.gov
Reductive Processes Yielding Tetrahydroquinoline Derivatives
The reduction of the double bond in the dihydroquinoline ring system leads to the formation of 1,2,3,4-tetrahydroquinolines. These saturated heterocycles are also important structural motifs in many biologically active compounds. nih.gov
Common methods for the reduction of dihydroquinolines include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) with a hydrogen source. nih.gov
Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) can be used for the selective reduction of the imine-like double bond. researchgate.net
Hydrosilanes: Gold nanoparticles supported on TiO₂ have been shown to catalyze the reduction of quinolines to 1,2,3,4-tetrahydroquinolines using hydrosilanes and ethanol. researchgate.net
The reduction of N-Boc-2-aryldihydroquinolines has been used to prepare enantiomerically enriched tetrahydroquinolines. nih.gov
Substitution Reactions on the Dihydroquinoline Nucleus
The dihydroquinoline core can undergo substitution reactions at various positions, allowing for further functionalization.
Electrophilic Aromatic Substitution: The benzene (B151609) ring of the dihydroquinoline nucleus is susceptible to electrophilic attack. Due to the influence of the heterocyclic portion, electrophilic substitution on quinoline itself preferentially occurs at the 5- and 8-positions. quimicaorganica.orgquora.com The presence of activating or deactivating groups on the benzene ring will further direct the position of substitution. researchgate.net
Nucleophilic Substitution: While less common on the unsubstituted ring, nucleophilic aromatic substitution (SNAr) can occur if the ring is activated by electron-withdrawing groups or if a good leaving group is present. nih.govmdpi.comnih.gov The term SNAr refers to a substitution reaction on an aromatic ring that proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.comlibretexts.org
Reactions at the Nitrogen Atom: The nitrogen atom in the dihydroquinoline ring is nucleophilic and can be alkylated or acylated. For example, methylation of certain dihydroquinoline derivatives has been studied, showing that the reaction can occur at the nitrogen or oxygen atoms depending on the specific substrate and conditions. nih.govnih.gov
Ring Opening Reactions of Fused Heterocyclic Systems Derived from Dihydroquinolines
Fused heterocyclic systems that incorporate a dihydroquinoline moiety can undergo ring-opening reactions under specific conditions. For example, the treatment of azido-cyclopropyl ketones with hydrogen over a palladium catalyst can lead to a reduction-cyclization-ring opening sequence to form 4(1H)-quinolinones. nih.gov This demonstrates that the dihydroquinoline ring system, when part of a more complex fused structure, can be manipulated to yield different heterocyclic or open-chain products.
Dimerization Mechanisms of Trimethylated Dihydroquinolines
The dimerization of trimethylated dihydroquinolines is a notable reaction, particularly for the closely related and commercially significant antioxidant, 1,2-dihydro-2,2,4-trimethylquinoline. While specific mechanistic studies on the 1,2,6-trimethyl isomer are less common, the principles can be inferred from its 2,2,4-trimethyl counterpart. The dimerization process for 1,2-dihydro-2,2,4-trimethylquinoline has been observed, and a specific dimeric structure has been correctly formulated. rsc.org This process can be considered a form of polymerization, where the monomeric dihydroquinoline units link together. google.com The reaction is often catalyzed by acidic conditions or the presence of certain metal catalysts. google.com
The resulting dimer from 1,2-dihydro-2,2,4-trimethylquinoline is 6,6'-Methylene bis(2,2,4-trimethyl-1,2-dihydroquinoline). nih.gov The mechanism likely involves the acid-catalyzed formation of a carbocation intermediate. The protonation of the dihydroquinoline nitrogen or the double bond can initiate a cascade of electronic shifts, leading to an electrophilic species that can then attack another monomer unit in an electrophilic aromatic substitution-type reaction, typically at an electron-rich position on the benzene ring, to form the methylene-bridged dimer.
Table 1: Dimerization Products of Trimethylated Dihydroquinolines
| Monomer | Dimer Structure | Key Characteristics |
|---|---|---|
| 1,2-dihydro-2,2,4-trimethylquinoline | 6,6'-Methylene bis(2,2,4-trimethyl-1,2-dihydroquinoline) nih.gov | Methylene bridge connecting the 6-positions of two quinoline units. nih.gov |
Transition-Metal-Catalyzed Transformations of Dihydroquinoline Precursors
Transition metal catalysis provides powerful tools for the synthesis and functionalization of dihydroquinolines. mdpi.comnih.gov These methods offer high efficiency and regioselectivity, enabling the creation of complex molecular architectures from simple precursors under mild conditions. organic-chemistry.org Catalysts based on palladium, rhodium, gold, and iron have been extensively used to mediate a variety of transformations. mdpi.comorganic-chemistry.orgnih.gov The general mechanism often involves the coordination of the metal to the dihydroquinoline precursor, followed by a key step such as C-H activation or migratory insertion, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. mdpi.comnih.gov
C-H Functionalization and Regioselectivity
Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for modifying quinoline and dihydroquinoline scaffolds. mdpi.comnih.gov Transition metal catalysis is central to these transformations, allowing for the selective activation of specific C-H bonds. nih.gov
The regioselectivity of these reactions is a critical aspect, often controlled by the directing effect of a functional group on the substrate or the specific ligand environment of the metal catalyst. mdpi.com For N-acyl-1,2-dihydroquinolines, palladium-catalyzed coupling reactions can achieve regioselective functionalization at the C3-position. mdpi.com In other systems, functionalization can be directed to various positions on the quinoline ring, depending on the catalyst and directing group employed. mdpi.com The mechanism typically begins with the coordination of the metal to a heteroatom (like the quinoline nitrogen), which then directs the catalyst to a nearby C-H bond for activation, a process often described as a concerted metalation-deprotonation (CMD) pathway. mdpi.com
Table 2: Examples of Regioselective C-H Functionalization
| Catalyst System | Substrate Type | Position Functionalized | Reaction Type |
|---|---|---|---|
| Palladium (Pd) | N-acyl-1,2-dihydroquinolines | C3 | Arylation with arylboronic acids mdpi.com |
| Rhodium (Rh) | N-pyrimidyl-4-quinolones | C2 | Alkenylation/Arylation kaist.ac.kr |
Intramolecular Cyclization Pathways
Intramolecular cyclization is a key strategy for the synthesis of the dihydroquinoline core itself. nih.govnih.gov These reactions typically involve the formation of a new bond between a nitrogen atom and an aromatic ring within the same molecule. Transition metals, particularly gold and iron, are effective catalysts for these transformations. organic-chemistry.orgnih.gov
One common pathway is the intramolecular hydroarylation of N-substituted-N-propargylanilines. nih.gov In this reaction, a gold(I) catalyst activates the alkyne moiety, making it susceptible to nucleophilic attack by the aniline ring. This leads to a 6-endo cyclization, affording the 4-substituted-1,2-dihydroquinoline product. nih.gov The regioselectivity of the cyclization (i.e., which position on the aniline ring attacks the alkyne) can be influenced by the electronic nature of substituents on the ring and fine-tuning of the catalyst system. nih.gov Another approach involves a domino Knoevenagel–Michael addition–intramolecular cyclization sequence to build complex, fused dihydroquinoline systems. nih.gov
Arylation, Alkynylation, Alkenylation, and Carbonylation Strategies
Transition-metal catalysis enables the introduction of various carbon-based functional groups onto dihydroquinoline precursors.
Arylation and Alkenylation : Rhodium(I)-catalyzed reactions can achieve direct arylation and alkenylation of arene C-H bonds using carboxylic anhydrides as coupling partners through a decarbonylative process. nih.gov Palladium catalysis is also widely used for coupling reactions, such as the Heck reaction, to introduce alkenyl groups. acs.org These strategies provide access to a broad range of (hetero)biaryls and alkenylated heterocycles. duke.edu
Alkynylation : Palladium(0)/Copper(I) co-catalyzed Sonogashira-type couplings are a standard method for introducing alkynyl groups onto aromatic and heteroaromatic rings. researchgate.net This involves the reaction of a halo-substituted precursor with a terminal alkyne.
Carbonylation : This process involves the introduction of a carbonyl group (C=O). Metal-free difunctional carbonylation procedures have been developed for terminal alkynes, which could be adapted for precursors to functionalized dihydroquinolines. rsc.org
Table 3: Catalytic Strategies for Dihydroquinoline Functionalization
| Transformation | Catalyst/Reagents | Precursor Type |
|---|---|---|
| Arylation | Rh(I) / Benzoic Anhydrides nih.gov | Arene C-H bond |
| Alkenylation | Rh(I) / Cinnamic Anhydrides nih.gov | Arene C-H bond |
| Alkynylation | Pd(0)/Cu(I) / Terminal Alkynes researchgate.net | Halo-substituted arene |
Formation of Carbon-Heteroatom Bonds
The formation of bonds between carbon and heteroatoms (such as N, O, S) is fundamental in organic synthesis. nih.govlibretexts.org In the context of dihydroquinolines, transition-metal-catalyzed reactions are pivotal for introducing such functionality. The mechanisms for these bond-forming reactions can vary. nih.gov
One common pathway involves the reductive elimination from an organometallic complex. nih.gov For instance, a palladium complex bearing both an aryl (from the dihydroquinoline) and an amido (–NR2) ligand can undergo reductive elimination to form a C-N bond and regenerate the active catalyst. Another pathway is the nucleophilic attack on a metal-coordinated substrate. For example, in the Wacker process, a nucleophile (like water or an alcohol) attacks a palladium-coordinated alkene, leading to a C-O bond. nih.gov These reactions can be used to install hydroxyl, amino, and other heteroatom-containing groups onto the dihydroquinoline scaffold, significantly expanding its chemical diversity. nih.govlibretexts.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of a compound. For 1,2-dihydro-1,2,6-trimethylquinoline, both ¹H and ¹³C NMR would be essential.
¹H NMR (Proton NMR): This technique would confirm the number of unique protons and their connectivity. Key expected signals would include:
Singlets for the N-CH₃ (position 1) and the aromatic C-CH₃ (position 6) groups.
A doublet for the C-CH₃ group at position 2.
A quartet for the proton at position 2, coupled to the adjacent methyl group.
Distinct signals for the aromatic protons on the benzene (B151609) ring, with splitting patterns indicating their relative positions.
Two signals for the protons at position 3, likely showing complex splitting due to being diastereotopic.
¹³C NMR (Carbon-13 NMR): This would identify all unique carbon atoms in the molecule. Expected signals would differentiate the three methyl carbons, the carbons of the dihydroquinoline core, and the aromatic carbons. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign each proton and carbon signal to its specific position in the structure. scbt.comrsc.orgchemicalbook.com
Interactive Data Table: Predicted ¹H NMR Chemical Shift Assignments for 1,2-dihydro-1,2,6-trimethylquinoline (Note: These are estimated values based on general principles, as specific experimental data is unavailable.)
| Position | Proton Type | Predicted Shift (ppm) | Multiplicity |
| 1 | N-CH₃ | ~2.9-3.1 | Singlet |
| 2 | CH | ~3.3-3.7 | Quartet |
| 2 | CH₃ | ~1.2-1.4 | Doublet |
| 3 | CH₂ | ~2.5-2.9 | Multiplet |
| 4 | CH₂ | ~2.0-2.4 | Multiplet |
| 5 | Ar-H | ~7.0-7.2 | Doublet |
| 6 | Ar-CH₃ | ~2.2-2.4 | Singlet |
| 7 | Ar-H | ~6.8-7.0 | Doublet |
| 8 | Ar-H | ~6.6-6.8 | Doublet |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. For 1,2-dihydro-1,2,6-trimethylquinoline, the IR spectrum would be expected to show characteristic absorption bands for C-H bonds (aliphatic and aromatic), C=C bonds of the aromatic ring, and C-N bonds. Unlike its 2,2,4-trimethyl counterpart, it would lack a prominent N-H stretching band, which would be a key distinguishing feature. nih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. The molecular formula for 1,2-dihydro-1,2,6-trimethylquinoline is C₁₃H₁₇N, giving it a molecular weight of approximately 187.28 g/mol . In an MS experiment, a molecular ion peak ([M]⁺) would be expected at m/z 187. The fragmentation pattern would likely involve the loss of methyl groups and characteristic cleavages of the dihydroquinoline ring, which would help confirm the structure and distinguish it from its isomers. massbank.eu
Elemental Analysis for Stoichiometric Composition
Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen) in a pure sample. The theoretical composition of C₁₃H₁₇N is approximately 83.37% Carbon, 9.15% Hydrogen, and 7.48% Nitrogen. Experimental results from elemental analysis must align closely with these calculated values to confirm the compound's stoichiometric formula.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are crucial for separating the compound from reaction mixtures and assessing its purity.
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, GC could be used to separate 1,2-dihydro-1,2,6-trimethylquinoline from starting materials or byproducts. The retention time would be a characteristic property under specific column and temperature conditions.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purification and analysis of a wide range of organic compounds. A reverse-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be developed to assess the purity of the target compound. somaiya.edu.inresearchgate.net The retention time and peak purity would be monitored by a UV detector.
X-ray Diffraction (XRD) for Solid-State Structural Elucidation
If 1,2-dihydro-1,2,6-trimethylquinoline can be obtained as a crystalline solid, single-crystal X-ray diffraction (XRD) would provide the ultimate structural confirmation. This technique maps the electron density in the crystal, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms, confirming the substitution pattern and stereochemistry unequivocally. researchgate.net Powder XRD could be used to characterize the bulk material's crystalline form.
Scanning Electron Microscopy (SEM) for Morphological Analysis
Scanning Electron Microscopy (SEM) is not typically used to characterize the molecule itself but can be invaluable for analyzing materials used in its synthesis. For instance, if a heterogeneous catalyst (like a zeolite) were used to facilitate the quinoline (B57606) synthesis, SEM would be employed to study the catalyst's surface morphology, particle size, and pore structure, which are critical factors in its reactivity and efficiency. google.com
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Characteristics
Thermogravimetric Analysis (TGA) is a crucial analytical technique used to determine the thermal stability and decomposition profile of materials by measuring the change in mass as a function of temperature in a controlled atmosphere. For "Quinoline, 1,2-dihydro-1,2,6-trimethyl-", which is widely known in its polymeric form as the antioxidant TMQ (Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline), TGA provides valuable insights into its performance as a stabilizer in various applications, particularly in elastomers. wikipedia.orguki.ac.id
Detailed research findings from thermogravimetric and differential thermal analysis (TGA/DTA) of natural rubber compounds incorporating TMQ have elucidated its decomposition characteristics within a polymeric matrix. While this analysis does not represent the pure compound in isolation, it offers significant data on its behavior in a practical application, which is its primary use.
The analysis of a natural rubber compound containing TMQ revealed a multi-stage decomposition process. haz-map.com Three distinct endothermic peaks were observed at the following temperatures, indicating different phases of thermal degradation:
Theoretical and Computational Investigations of Dihydroquinoline Systems
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. For dihydroquinoline derivatives, DFT studies would typically focus on elucidating reaction mechanisms, such as their synthesis or degradation, by calculating the energies of reactants, transition states, and products.
While no specific DFT studies on the reaction mechanisms and energetics of 1,2-dihydro-1,2,6-trimethylquinoline have been published, research on related quinoline (B57606) structures demonstrates the utility of this approach. For instance, DFT calculations have been employed to determine that certain pyrimidohexahydroquinoline structures are thermodynamically more stable than their oxazine (B8389632) isomers by comparing their total energies. nih.gov This type of analysis helps predict the feasibility and outcomes of chemical reactions. In such studies, a reaction pathway is modeled, and the energy profile is calculated to identify the transition states and intermediates, which is crucial for understanding the reaction kinetics.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic properties and inherent reactivity of a molecule. iscnagpur.ac.in Methods like DFT can be used to compute various molecular properties and reactivity descriptors. For a molecule such as 1,2-dihydro-1,2,6-trimethylquinoline, these calculations could reveal:
Electron Density Distribution: Identifying electron-rich and electron-poor regions, which are susceptible to electrophilic and nucleophilic attack, respectively.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions are key indicators of reactivity. The energy gap between them relates to the molecule's kinetic stability and reactivity. nih.gov
Electrostatic Potential Maps: These maps visualize the charge distribution and are used to predict sites for non-covalent interactions.
Although specific data for 1,2-dihydro-1,2,6-trimethylquinoline is unavailable, studies on similar heterocyclic systems show that such calculations can successfully predict sites of reactivity and guide synthetic efforts. iscnagpur.ac.in
Kinetic Isotope Effect (KIE) Studies for Mechanistic Elucidation
The Kinetic Isotope Effect (KIE) is a powerful experimental and computational tool used to determine reaction mechanisms by observing the change in reaction rate upon isotopic substitution. wikipedia.org A primary KIE is observed when a bond to the isotope is broken in the rate-determining step, while a secondary KIE arises from isotopic substitution at a position not directly involved in bond cleavage. wikipedia.org
There are no published KIE studies specifically involving 1,2-dihydro-1,2,6-trimethylquinoline. However, KIE studies on other dihydro-heterocyclic systems have been crucial for understanding reaction pathways. For example, an intramolecular KIE of 5-6 was observed for hydride transfer from 10-methyl-9,10-dihydroacridine to a quinolinium ion, which helped to reject a proposed two-step mechanism in favor of a direct transfer. rsc.org Such studies are vital for confirming or refuting proposed mechanistic pathways. researchgate.net The magnitude of the KIE provides sensitive information about the transition state structure of a reaction. wikipedia.orgepfl.ch
Computational Approaches to Conformational Analysis and Stereochemical Control
The three-dimensional shape (conformation) of a molecule is critical to its reactivity and biological activity. Computational methods are widely used to explore the potential energy surface of a molecule to identify its stable conformers. For a substituted dihydroquinoline like 1,2-dihydro-1,2,6-trimethylquinoline, the dihydro-pyridine ring can adopt different conformations (e.g., boat, skew-boat).
Computational conformational analysis would involve:
Systematic or Stochastic Searches: To generate a wide range of possible conformations.
Energy Minimization: Using methods like molecular mechanics or DFT to optimize the geometry of each conformation and calculate its relative energy.
For disubstituted cyclohexane (B81311) rings, which are structurally analogous to the saturated portion of dihydroquinolines, it is well-established that substituents prefer to occupy equatorial positions to minimize steric strain. libretexts.orgkhanacademy.org The most stable conformation is typically the one that places the largest substituent groups in equatorial positions. libretexts.org While specific conformational analysis of 1,2-dihydro-1,2,6-trimethylquinoline is not available, these general principles of stereochemical control would apply, dictating the preferred three-dimensional structure of the molecule.
Research Applications of Methylated 1,2 Dihydroquinolines and Their Polymeric Forms
Polymerization of Trimethylated 1,2-Dihydroquinoline (B8789712) Monomers for Material Science Applications
The polymerization of trimethylated 1,2-dihydroquinoline monomers is a key process for creating materials with desirable properties, most notably as antioxidants. The vast majority of published research in this area focuses on the polymerization of 2,2,4-trimethyl-1,2-dihydroquinoline (B116575).
Poly(2,2,4-trimethyl-1,2-dihydroquinoline) is a well-known rubber antioxidant and stabilizer. google.comhaz-map.com It is commercially produced and marketed under various trade names, including Flectol H, AgeRite Resin D, and Nocrac 224. haz-map.comnih.govechemi.com The polymer typically appears as a yellowish to amber solid and is insoluble in water but miscible with solvents like acetone (B3395972) and benzene (B151609). echemi.comchemicalbook.com
The synthesis involves the polymerization of the 2,2,4-trimethyl-1,2-dihydroquinoline monomer, which itself can be prepared by the reaction of aniline (B41778) with acetone at elevated temperatures. google.com The resulting polymer is a resinous material whose properties can be controlled by the reaction conditions. google.com One method, for instance, aims to produce a polymer containing 25% or more of the dimerized form, which is useful as a rubber antioxidant. google.com
The polymerization of 2,2,4-trimethyl-1,2-dihydroquinoline is an acid-catalyzed process. Various catalysts and conditions have been developed to optimize the reaction for high yield and efficiency.
Anhydrous Aluminum Chloride : This Lewis acid has been employed as an effective catalyst. The process involves heating the monomer in the presence of 2.0 to 10.0 percent by weight of anhydrous aluminum chloride at temperatures between 80°C and 140°C. google.com This method is noted to be a significant improvement over previous catalysts, which required much longer reaction times. google.com
Hydrochloric Acid : Another common method uses hydrochloric acid as the catalyst. The polymerization can be carried out by heating the monomer in the presence of hydrochloric acid at a concentration of 15 to 25% by weight. google.com The reaction temperature is typically maintained between 80°C and 100°C. google.com
The table below summarizes typical catalytic conditions for the polymerization of the 2,2,4-trimethyl-1,2-dihydroquinoline monomer.
| Catalyst | Catalyst Loading | Temperature | Key Features | Source(s) |
| Anhydrous Aluminum Chloride | 2.0 - 10.0 wt% | 80 - 140 °C | Can be performed with crude monomer reaction product. | google.com |
| Hydrochloric Acid | 0.2-0.5 mole per mole of amine | 80 - 100 °C | Produces a polymer with a high dimer content. | google.com |
Role as Key Building Blocks in the Construction of Complex Organic Molecules
The 1,2-dihydroquinoline scaffold is a valuable building block in organic synthesis. nih.govorganic-chemistry.org These structures serve as versatile intermediates that can be further elaborated into more complex molecular architectures. General synthetic strategies, such as the Doebner-Miller reaction, can produce various substituted dihydroquinolines, which are often isolated as intermediates in the synthesis of the corresponding fully aromatic quinolines. researchgate.net
For instance, a hydrazine-catalyzed ring-closing carbonyl-olefin metathesis provides an efficient route to a range of 1,2-dihydroquinolines with different substitution patterns on the aromatic ring, including 5-, 6-, and 7-methyl substituted products. nih.gov While specific, extensive examples detailing the use of 1,2-dihydro-1,2,6-trimethylquinoline as a key building block are not prominent in the surveyed literature, its structural motifs are accessible through established synthetic protocols, implying its potential utility in constructing more complex molecules. nih.goviipseries.org
Precursors for the Synthesis of Other Heterocyclic Systems (e.g., Pyrroloquinoline Derivatives)
A fundamental transformation of 1,2-dihydroquinolines is their oxidation to the corresponding aromatic quinoline (B57606) derivatives. pharmaguideline.com This conversion makes them direct precursors to the quinoline core, a ubiquitous heterocycle in medicinal chemistry and material science.
The synthesis of more complex heterocyclic systems, such as pyrroloquinolines, involves intricate multi-step pathways. While the direct use of 1,2-dihydro-1,2,6-trimethylquinoline as a starting material for pyrroloquinoline synthesis is not explicitly detailed in the available research, the general versatility of the quinoline framework suggests its potential for modification and annulation to form other fused heterocyclic systems.
Synthetic Utility in the Derivatization for Pharmacologically Relevant Scaffolds
The quinoline nucleus and its hydrogenated derivatives, including dihydroquinolines, are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds and approved drugs. nih.gov These scaffolds are present in molecules with a wide range of activities, including antiviral, anti-inflammatory, and anticancer properties. nih.govnih.gov
The derivatization of the dihydroquinoline core allows for the systematic exploration of chemical space to develop new therapeutic agents. nih.gov For example, a study on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline demonstrated its anti-inflammatory and antioxidant properties in a model of liver injury, highlighting the potential of functionalized dihydroquinolines. nih.gov Although specific derivatization studies for the 1,2-dihydro-1,2,6-trimethyl- isomer for pharmacological applications were not found, the proven value of the general scaffold makes it a viable and interesting candidate for such synthetic exploration. nih.govnih.gov
Future Directions and Emerging Research Avenues in Dihydroquinoline Chemistry
Development of Highly Efficient and Environmentally Benign Synthetic Routes
The development of synthetic routes that are both highly efficient and environmentally benign is a cornerstone of modern organic chemistry. For the synthesis of substituted 1,2-dihydroquinolines, including 1,2-dihydro-1,2,6-trimethylquinoline, future research is geared towards minimizing waste, avoiding hazardous reagents, and reducing energy consumption.
Key emerging strategies include:
Domino Reactions: These reactions, also known as tandem or cascade reactions, allow for the formation of complex molecules like tetrahydroquinolines from simple starting materials in a single operation without isolating intermediates. acs.orgmdpi.com This approach significantly improves efficiency and aligns with the principles of green chemistry. acs.org Future work is expected to expand the scope of these reactions to create novel substitution patterns on the dihydroquinoline core. acs.org
Multicomponent Reactions (MCRs): The synthesis of 1,2-dihydroquinolines can be achieved through MCRs that employ alkynes in sequential hydroamination reactions. researchgate.net A gold(I)-catalyzed three-component synthesis of 1,2-dihydroquinoline (B8789712) derivatives has been shown to be efficient, highlighting the potential for enlarging the scope of these one-pot syntheses. acs.org
Hydrazine-Catalyzed Metathesis: A novel approach for the synthesis of 1,2-dihydroquinolines involves the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes. nih.govchemrxiv.org This method is compatible with a wide range of functional groups due to the mild conditions, offering a flexible route to various dihydroquinoline derivatives. nih.gov
Solvent-Free and Eco-Friendly Conditions: Research is increasingly focused on using greener solvents or solvent-free conditions. researchgate.net For instance, an iron-catalyzed dehydrogenative [4 + 2] cycloaddition of anilines with quinazolinones proceeds under mild conditions using environmentally friendly oxidants like H₂O₂/O₂. nih.gov
Table 1: Comparison of Emerging Environmentally Benign Synthetic Routes for Dihydroquinolines
| Synthetic Strategy | Key Features | Potential Advantages for 1,2-dihydro-1,2,6-trimethylquinoline | Relevant Citations |
| Domino Reactions | Single operation, no intermediate isolation. acs.orgmdpi.com | High atom economy, reduced waste and purification steps. | acs.orgmdpi.com |
| Multicomponent Reactions | Convergent synthesis from three or more starting materials. researchgate.net | Rapid assembly of molecular complexity from simple precursors. | acs.orgresearchgate.net |
| Hydrazine-Catalyzed RCCOM | Mild, buffered catalyst system, broad functional group tolerance. nih.gov | Suitability for complex starting materials, high efficiency. | nih.govchemrxiv.org |
| Iron-Catalyzed [4+2] Cycloaddition | Use of cheap, non-toxic iron catalyst and green oxidants. nih.gov | Low cost, low toxicity, sustainable. | nih.gov |
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Reaction Control
Catalysis is at the heart of selective organic synthesis. For dihydroquinolines, the challenge often lies in controlling regioselectivity and stereoselectivity, particularly in preventing over-reduction to the more stable tetrahydroquinoline. mdpi.com Future research is focused on discovering and optimizing novel catalytic systems to achieve precise control over the synthesis of specific isomers, such as 1,2-dihydro-1,2,6-trimethylquinoline.
Promising areas of exploration include:
Transition-Metal Catalysis:
Gold (Au): Gold catalysts, such as AuCl₃/AgSbF₆, have been used for the intramolecular allylic amination of 2-tosylaminophenylprop-1-en-3-ols to yield 1,2-dihydroquinolines. organic-chemistry.org Au(I) catalysts can also promote intramolecular hydroarylation reactions, where fine-tuning the catalyst's ligand and counterion can control regiodivergent cyclization. mdpi.com
Iron (Fe): Facile and efficient iron-catalyzed intramolecular allylic amination of 2-aminophenyl-1-en-3-ols provides 1,2-dihydroquinoline derivatives under mild conditions. organic-chemistry.org Iron catalysts are attractive due to their low cost and low toxicity. nih.gov
Cobalt (Co): Hydrido-cobalt catalysts enable the efficient regio- and chemoselective dearomatization of a wide range of N-heteroarenes under mild conditions, offering a direct route to 1,2-dihydroquinolines from quinolines. organic-chemistry.org
Rhodium (Rh): Rh(III)-catalyzed C-H coupling of hydrazines with 3-methyleneoxetan-2-ones provides access to 1,2-dihydroquinoline-3-carboxylic acids under mild conditions. organic-chemistry.org
Photoredox Catalysis: Visible-light-mediated photoredox catalysis represents an environmentally friendly approach for quinoline (B57606) synthesis, sometimes proceeding even without a metal photocatalyst through the formation of an electron donor-acceptor (EDA) complex. mdpi.com Enantioselective synthesis of dihydroquinolin-2(1H)-ones has been achieved via 6π-photocyclization using an iridium photocatalyst in the presence of a chiral Lewis acid complex. mdpi.com
Organocatalysis: Catalyst-controlled divergent cyclizations of Morita-Baylis-Hillman carbonates can yield either 1,2-dihydroquinolines or 4H-3,1-benzoxazines depending on the choice of an inorganic base or an organocatalyst like quinuclidine. organic-chemistry.org
Table 2: Overview of Novel Catalytic Systems for Dihydroquinoline Synthesis
| Catalyst Type | Metal/Compound | Reaction Type | Selectivity Control | Relevant Citations |
| Transition Metal | Gold (Au) | Intramolecular Hydroarylation/Amination | Regioselectivity through ligand/counterion tuning. mdpi.com | organic-chemistry.orgmdpi.com |
| Transition Metal | Iron (Fe) | Intramolecular Allylic Amination | High efficiency under mild conditions. organic-chemistry.org | nih.govorganic-chemistry.org |
| Transition Metal | Cobalt (Co) | Dearomatization of Quinolines | Regio- and chemoselective 1,2-reduction. organic-chemistry.org | organic-chemistry.org |
| Transition Metal | Rhodium (Rh) | C-H Coupling | Access to specific functionalized derivatives. organic-chemistry.org | organic-chemistry.org |
| Photoredox | Iridium (Ir) complexes | Enantioselective 6π-photocyclization | High diastereoselectivity and enantioselectivity. mdpi.com | mdpi.com |
| Organocatalysis | Quinuclidine / Cs₂CO₃ | Divergent Cyclization | Product selectivity based on catalyst choice. organic-chemistry.org | organic-chemistry.org |
Unveiling New Reactivity Patterns and Unconventional Transformations
Beyond synthesis, a significant research frontier lies in discovering novel ways to functionalize the dihydroquinoline core. The partially saturated nature of 1,2-dihydroquinolines offers unique reactivity that can be exploited for downstream derivatization, turning a simple scaffold like 1,2-dihydro-1,2,6-trimethylquinoline into a precursor for more complex molecular architectures.
Emerging areas of reactivity include:
Dearomative Functionalization: Photoinduced hydrosilylation of quinolines provides access to dearomatized allylic silanes. nih.gov The remaining olefin moiety in these products is a versatile functional group that can undergo further transformations like hydrogenation, [2+2]-photocycloaddition, and hydroboration–oxidation. nih.gov
Kinetic Resolution and Asymmetric Transformations: The asymmetric synthesis of dihydroquinolines has been achieved through the kinetic resolution of racemic 1,2-dihydroquinolines using n-BuLi and a chiral ligand. nih.gov This allows for the preparation of enantioenriched 1,2- and 1,4-dihydroquinolines, which can serve as chiral intermediates. nih.gov
C-H Functionalization: Direct C-H functionalization of the quinoline core is a powerful, atom-economical strategy for introducing new substituents without the need for pre-functionalized precursors. nih.gov While often applied to aromatic quinolines, exploring the selective C-H activation of the dihydroquinoline ring is a promising avenue for creating novel derivatives.
Domino Reactions Induced by Arynes: An aryne-induced domino reaction involving Schiff bases and alkynes has been shown to generate 1,2-dihydroquinolines with high stereo- and enantioselectivity through an unusual 1,4-intramolecular proton transfer. researchgate.net
Computational Design and Prediction of Novel Dihydroquinoline Architectures with Desired Reactivity Profiles
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For dihydroquinoline chemistry, computational methods are poised to accelerate the discovery of new structures with tailored properties. By modeling compounds like 1,2-dihydro-1,2,6-trimethylquinoline, researchers can predict their reactivity, stability, and electronic properties before committing to laboratory synthesis.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations are widely used to investigate the reactivity of dihydroquinolinone derivatives and other heterocycles. nih.gov These studies can elucidate frontier molecular orbitals (HOMO-LUMO), which provide insights into chemical reactivity, acidity, and basicity. nih.govnih.gov DFT can also be used to determine properties like the electrophilicity index, chemical hardness, and chemical potential, which help in understanding and predicting reaction pathways. rsc.orgasianpubs.org
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the three-dimensional structures of dihydroquinoline derivatives with their biological activity, guiding the rational design of new compounds with enhanced pharmacological properties. nih.gov
Molecular Docking and Dynamics Simulations: These techniques are crucial for predicting the binding affinity and interaction modes of dihydroquinoline derivatives with biological targets, such as enzymes or receptors. researchgate.netnih.gov Molecular dynamics simulations can further assess the conformational stability of ligand-receptor complexes over time. nih.gov
Prediction of Reaction Mechanisms: Computational modeling can help elucidate complex reaction mechanisms. For example, DFT studies can determine whether a reaction proceeds via a specific pathway, such as an unusual 1,4-proton transfer in aryne-induced domino reactions. researchgate.net
Table 3: Key Parameters in Computational Studies of Quinoline Derivatives
| Parameter | Computational Method | Information Provided | Relevance to Design | Relevant Citations |
| HOMO/LUMO Energy Gap (ΔE) | DFT, TD-DFT | Chemical reactivity, kinetic stability, electronic transitions. nih.govjksus.org | Predicts molecular stability and reactivity. | nih.govasianpubs.orgjksus.org |
| Molecular Electrostatic Potential (MEP) | DFT | Nucleophilic and electrophilic attack sites. nih.govresearchgate.net | Guides derivatization strategies. | nih.govresearchgate.net |
| Fukui Indices | DFT | Sites for nucleophilic, electrophilic, and radical attacks. nih.gov | Predicts regioselectivity of reactions. | nih.govasianpubs.org |
| Binding Energy | Molecular Docking | Affinity of a molecule for a biological target. nih.gov | Predicts potential biological activity. | nih.gov |
| Dual Descriptor (DD) | DFT | Both nucleophilic and electrophilic character of a molecule. scirp.org | Provides a comprehensive measure of reactivity. | scirp.org |
Integration of Dihydroquinoline Chemistry with Advanced Spectroscopic Techniques for In-Situ Monitoring
To fully understand and optimize the synthesis of dihydroquinolines, it is crucial to monitor reactions in real-time. The integration of advanced spectroscopic techniques for in-situ (in the reaction vessel) analysis provides a dynamic window into reaction kinetics, the formation of transient intermediates, and reaction mechanisms. This data is invaluable for process optimization and control.
Emerging techniques for monitoring dihydroquinoline synthesis include:
Raman Spectroscopy: As a laser-based method, Raman spectroscopy is exceptionally well-suited for in-situ monitoring, as the probe can often be inserted directly into a reaction vessel. nih.gov It is not limited to crystalline materials and provides detailed information about chemical structure by measuring vibrational spectra. nih.gov It has been successfully used for real-time monitoring of various organic reactions, including those in continuous-flow systems. nih.gov For reactions involving low concentrations of reactants, Ultraviolet-Resonance Raman (UV-RR) spectroscopy can be used to enhance the signal of specific components. oxinst.com
Infrared (IR) Spectroscopy: In-situ IR spectroscopy is another powerful tool for tracking the concentration changes of reactants, intermediates, and products throughout a chemical process. rsc.org It provides real-time kinetic data that can be used to elucidate reaction mechanisms.
Combined Techniques: The simultaneous use of multiple in-situ techniques can provide a more complete picture of a reaction. For example, combining Raman spectroscopy with X-ray diffraction (XRD) has revealed complex behaviors in mechanochemical syntheses that were not apparent from a single technique alone. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing quinoline derivatives like 1,2-dihydro-1,2,6-trimethylquinoline, and how can reaction conditions be optimized?
- Methodology : Use Bi(OTf)₃-catalyzed cyclization of substituted anilines with chloroform at room temperature, followed by flash chromatography (EtOAc:Cyclohexane 2:98) and recrystallization (pentane:ethyl acetate 70:30) to achieve purity . For cost-effective alternatives, explore Wittig reagent-based methods under controlled oxygen-phosphorus interactions .
- Key Parameters : Monitor reaction progress via TLC; optimize catalyst loading (5 mol%), solvent choice, and temperature (e.g., 420–421 K recrystallization) .
Q. How can researchers characterize the structure of 1,2-dihydroquinoline derivatives using spectroscopic and crystallographic methods?
- Methodology :
- X-ray crystallography : Analyze puckering parameters (e.g., QT = 0.358 Å, θ = 67.1°) and intermolecular interactions (C-H⋯O, N-H⋯O hydrogen bonds) to determine crystal packing .
- Spectroscopy : Use NMR to confirm substituent positions and FT-IR to identify functional groups (e.g., methyl, carboxylate).
Q. What are the basic safety protocols for handling quinoline derivatives in laboratory settings?
- Guidelines :
- Avoid skin/eye contact; use P95/P1 respirators for low exposure and OV/AG/P99 for high concentrations .
- Ensure proper ventilation and avoid drainage contamination due to potential environmental toxicity .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of 1,2-dihydro-1,2,6-trimethylquinoline derivatives, and what experimental validation is required?
- Methodology :
- Perform molecular docking studies (e.g., with cancer cell receptors) using software like AutoDock.
- Validate predictions via in vitro assays (e.g., antimicrobial activity against Gram-positive bacteria, cytotoxicity on cancer cell lines) .
Q. What strategies address low yields in dihydroquinoline synthesis, particularly for sterically hindered derivatives?
- Solutions :
- Introduce electron-withdrawing groups to stabilize intermediates .
- Optimize catalytic systems (e.g., transition-metal catalysts or Brønsted acids) to enhance regioselectivity .
Q. How can researchers design quinoline derivatives with enhanced fluorescence properties for imaging applications?
- Approach :
- Incorporate fluorinated substituents (e.g., CF₃) at C-2/C-4 positions to modulate electron density .
- Test fluorescence quantum yields in polar solvents (e.g., DMSO) and correlate with crystallographic data on conjugation systems .
Q. What experimental frameworks reconcile contradictions between observed antimicrobial activity and potential carcinogenicity in quinoline derivatives?
- Methodology :
- Apply the PICO framework to define study populations (e.g., bacterial strains vs. mammalian cells) and outcomes (e.g., MIC vs. LD₅₀) .
- Use FINER criteria to evaluate feasibility of dual-activity studies and relevance to public health .
Q. How can substituent effects on the dihydroquinoline ring influence redox behavior in catalytic applications?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
